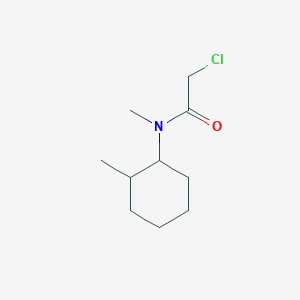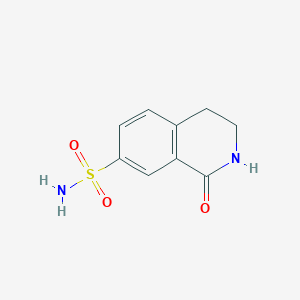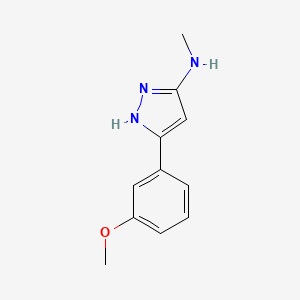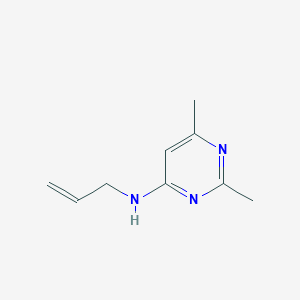![molecular formula C15H21ClN2O3 B1464078 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride CAS No. 1211511-21-5](/img/structure/B1464078.png)
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
Übersicht
Beschreibung
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride, commonly known as 3-Methylbenzoyl-PIP, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 3-Methylbenzoyl-PIP is a synthetic compound that is derived from the combination of 3-methylbenzoic acid and 1-piperazinylpropanoic acid hydrochloride. It is a white, crystalline powder with a melting point of 188-190 °C. 3-Methylbenzoyl-PIP has a wide range of applications in the medical, biochemical, and pharmaceutical fields due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Methylbenzoyl-PIP is not yet fully understood. However, it is believed to involve the binding of the compound to specific proteins and receptors in the body, which leads to the inhibition of certain enzymes and the modulation of cellular processes. It has also been suggested that 3-Methylbenzoyl-PIP may act as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methylbenzoyl-PIP have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 3-Methylbenzoyl-PIP has the ability to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the activity of several enzymes, including acetylcholinesterase. In vivo studies have demonstrated that 3-Methylbenzoyl-PIP can modulate the activity of several proteins and receptors in the body, leading to the inhibition of certain cellular processes. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Methylbenzoyl-PIP in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has a wide range of applications in the medical, biochemical, and pharmaceutical fields. However, there are some limitations to the use of 3-Methylbenzoyl-PIP in laboratory experiments. It is not as soluble in water as some other compounds, and it can be difficult to accurately measure its concentration in solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 3-Methylbenzoyl-PIP are vast, and the compound is currently being studied for its potential use in the medical, biochemical, and pharmaceutical fields. Future research could focus on the development of new and improved synthesis methods, as well as the exploration of new and novel applications of the compound. Additionally, further research could be done to better understand the mechanism of action of 3-Methylbenzoyl-PIP and to determine its potential therapeutic uses. Additionally, further research could be done to determine the safety and efficacy of 3-Methylbenzoyl-PIP in humans.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzoyl-PIP has been studied extensively in scientific research due to its potential applications. It has been used as a substrate for enzyme-catalyzed reactions, as well as a ligand for various proteins and receptors. Additionally, 3-Methylbenzoyl-PIP has been studied as an inhibitor of several enzymes, including acetylcholinesterase, and as an inhibitor of the growth of a variety of bacteria and fungi. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease and cancer.
Eigenschaften
IUPAC Name |
3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXSMWYIAAMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



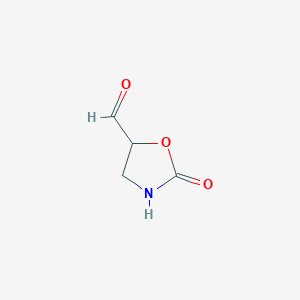



![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

